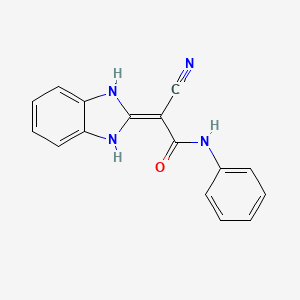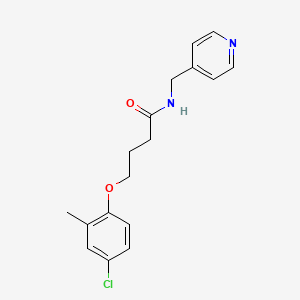![molecular formula C17H12F5N3O3 B11598044 1-(4-Methoxyphenyl)-3-[2-(pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione](/img/structure/B11598044.png)
1-(4-Methoxyphenyl)-3-[2-(pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-3-[2-(pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine-2,5-dione core, substituted with a 4-methoxyphenyl group and a 2-(pentafluorophenyl)hydrazinyl group. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-[2-(pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione typically involves the reaction of 4-methoxyphenylhydrazine with pentafluorobenzaldehyde to form the corresponding hydrazone. This intermediate is then subjected to cyclization with maleic anhydride under controlled conditions to yield the target compound. The reaction conditions often include the use of organic solvents such as chloroform or dichloromethane, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxyphenyl)-3-[2-(pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-3-[2-(pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-3-[2-(pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit fungal growth by disrupting cell wall synthesis or interfering with metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)pyrrolidine-2,5-dione: Lacks the hydrazinyl and pentafluorophenyl groups, resulting in different chemical properties and reactivity.
3-[2-(Pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione: Lacks the 4-methoxyphenyl group, affecting its biological activity and applications.
Uniqueness
1-(4-Methoxyphenyl)-3-[2-(pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione is unique due to the presence of both the 4-methoxyphenyl and 2-(pentafluorophenyl)hydrazinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C17H12F5N3O3 |
|---|---|
Peso molecular |
401.29 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-3-[2-(2,3,4,5,6-pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H12F5N3O3/c1-28-8-4-2-7(3-5-8)25-10(26)6-9(17(25)27)23-24-16-14(21)12(19)11(18)13(20)15(16)22/h2-5,9,23-24H,6H2,1H3 |
Clave InChI |
XXZRWTQHHGTJBU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=C(C(=C(C(=C3F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-{[(2-bromophenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11597964.png)
![3-{[3-(4-Benzylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11597965.png)
![Ethyl 2-amino-1'-(2-amino-2-oxoethyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11597970.png)
![4-({4-[(E)-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11597981.png)
![N-benzyl-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11597989.png)
![methyl 2,7-dimethyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597993.png)
![ethyl 8-methyl-6-[4-(methylsulfanyl)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597995.png)
![1-{6-[4-(dimethylamino)phenyl]-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B11598006.png)
![4-amino-N-(2-{[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11598012.png)
![2-(3-(2-(4-Butoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2-oxoindolin-1-yl)acetic acid](/img/structure/B11598023.png)
![(5Z)-5-(2-ethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598026.png)

![4-[(3aS,4R,9bR)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B11598031.png)
